![molecular formula C9H11BrO B1282434 2-Bromo-4-methoxy-1,3-dimethylbenzene CAS No. 23453-90-9](/img/structure/B1282434.png)
2-Bromo-4-methoxy-1,3-dimethylbenzene
Overview
Description
2-Bromo-4-methoxy-1,3-dimethylbenzene is a chemical compound with the molecular formula C9H11BrO. It has an average mass of 215.087 Da and a monoisotopic mass of 213.999313 Da .
Synthesis Analysis
2-Bromo-1,4-dimethylbenzene has been used in the synthesis of 2,5,2′,5′-tetrakis methylbiphenyl via Yamamoto coupling reaction. It was also used in the synthesis of cis-3,4-diphenyl-5,8-dimethylisocoumarins .Molecular Structure Analysis
The molecular structure of 2-Bromo-4-methoxy-1,3-dimethylbenzene consists of a benzene ring substituted with bromine, methoxy, and two methyl groups .Chemical Reactions Analysis
Reactions at the benzylic position can involve free radical bromination, nucleophilic substitution, and oxidation . The exact reactions that 2-Bromo-4-methoxy-1,3-dimethylbenzene undergoes would depend on the specific conditions and reagents present.Scientific Research Applications
Organic Synthesis: Building Blocks for Complex Molecules
2-Bromo-4-methoxy-1,3-dimethylbenzene serves as a versatile building block in organic synthesis. Its bromine atom can undergo nucleophilic substitution reactions to introduce various functional groups, facilitating the construction of complex organic molecules . This compound is particularly useful in the synthesis of biphenyl structures , which are prevalent in pharmaceuticals, agrochemicals, and advanced materials .
Medicinal Chemistry: Potential Therapeutic Applications
Research has indicated that bromophenol derivatives exhibit significant biological activities. For instance, they have been studied for their inhibitory effects on enzymes like carbonic anhydrase and acetylcholinesterase . These enzymes are targets for the treatment of conditions such as glaucoma, epilepsy, Parkinson’s, and Alzheimer’s disease. The compound’s structural features make it a candidate for the design of new therapeutic agents.
Mechanism of Action
Target of Action
As a benzene derivative, it may interact with various biological targets depending on its specific functional groups and their orientation .
Mode of Action
The mode of action of 2-Bromo-4-methoxy-1,3-dimethylbenzene is likely to involve electrophilic aromatic substitution, a common reaction mechanism for benzene derivatives . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .
Biochemical Pathways
Benzene derivatives can participate in various biochemical reactions, including free radical bromination and nucleophilic substitution . These reactions can influence a wide range of biochemical pathways, depending on the specific context and conditions.
properties
IUPAC Name |
3-bromo-1-methoxy-2,4-dimethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-6-4-5-8(11-3)7(2)9(6)10/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FADYDSCBJSKXOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)OC)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10504509 | |
Record name | 2-Bromo-4-methoxy-1,3-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10504509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-methoxy-1,3-dimethylbenzene | |
CAS RN |
23453-90-9 | |
Record name | 2-Bromo-4-methoxy-1,3-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10504509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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